molecular formula C13H21N3O2 B3037903 N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine CAS No. 66382-22-7

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

Cat. No.: B3037903
CAS No.: 66382-22-7
M. Wt: 251.32 g/mol
InChI Key: DKAAQXSIAFALQW-UHFFFAOYSA-N
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Description

“N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties can be inferred from its name following the rules of organic chemistry nomenclature.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

A study by Saucedo Azpeitia et al. (2011) focused on the synthesis and characterization of aluminum complexes with Schiff base ligands derived from various benzenediamine compounds, showcasing their potential in coordination chemistry.

Applications in Chemical Reactions

The work of Ibata et al. (1995) investigated the reaction of tetrachloronitrobenzene with various diamines, including benzenediamine derivatives, under high pressure, revealing insights into chemical reactivity and product formation.

Water-Soluble UV-Vis-Sensitive pH Sensors

Roth et al. (2006) explored the use of benzenediamine-functionalized poly(vinyl amine)s as water-soluble UV-Vis-sensitive pH sensors. This application in sensor technology demonstrates the versatility of benzenediamine derivatives in different fields (Roth et al., 2006).

Electrochemical Synthesis

Khazalpour and Nematollahi (2015) conducted research on the electrochemical synthesis of sulfonamide derivatives of benzenediamine, highlighting its potential in electrochemical applications (Khazalpour & Nematollahi, 2015).

Catalysis and Green Chemistry

The study by Zolfigol et al. (2016) on the synthesis of benzimidazole derivatives in the presence of benzenediamine showcases its role in catalysis and aligns with green chemistry principles (Zolfigol et al., 2016).

Mechanism of Action

The mechanism of action for a compound depends on its intended use. For instance, if it’s a pharmaceutical compound, the mechanism of action would describe how it interacts with biological systems. Unfortunately, the mechanism of action for “N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine” is not specified in the sources retrieved .

Properties

IUPAC Name

4,5-dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-10(6-2)15-12-11(14)7-8(3)9(4)13(12)16(17)18/h7,10,15H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAQXSIAFALQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028583
Record name 4,5-Dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine (100 g.) is dissolved in 2500 ml. of ethanol and a solution of sodium sulfide nonahydrate (240 g.) and sodium bicarbonate (84 g.) in 500 ml. of water is added at 25°-42° C. The mixture is heated to 65° C. and held at 60°-65° C. for 3 hours. The mixture is then poured into water and extracted 3 times with 1 liter portion of ether. The ether extracts are combined and dried over magnesium sulfate. Removal of the drying agent and solvent leaves a dark solid which is recrystallized 3 times from hexane and then 3 times from hexane-ethanol. The product (35.0 g.), an orange solid, has m.p. 80°-82° C. Analysis Calcd. for C13H21N3O2 : C, 62.12; H, 8.41; N, 16.71. Found: C, 62.41; H, 8.33; N, 16.47.
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100 g
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84 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
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N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
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Reactant of Route 6
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

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